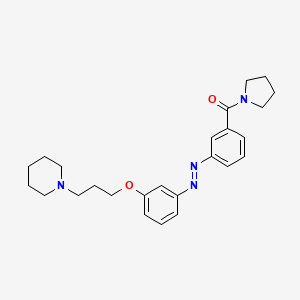

VUF14738

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H32N4O2 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[3-[[3-(3-piperidin-1-ylpropoxy)phenyl]diazenyl]phenyl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C25H32N4O2/c30-25(29-16-4-5-17-29)21-9-6-10-22(19-21)26-27-23-11-7-12-24(20-23)31-18-8-15-28-13-2-1-3-14-28/h6-7,9-12,19-20H,1-5,8,13-18H2 |

InChI Key |

AXFRZIJLVKELGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=CC(=C2)N=NC3=CC=CC(=C3)C(=O)N4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VUF 8430

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 8430, also known by its chemical name S-(2-guanidylethyl)-isothiourea, is a potent non-imidazole small molecule that has been instrumental in the pharmacological characterization of the histamine H4 receptor (H4R). This technical guide provides a comprehensive overview of the mechanism of action of VUF 8430, detailing its receptor binding profile, functional activity, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream cellular effects.

Core Mechanism of Action

VUF 8430 is a high-affinity full agonist for the human histamine H4 receptor.[1] Its mechanism of action is centered on its ability to bind to and activate H4R, a G-protein coupled receptor (GPCR), thereby initiating a cascade of intracellular signaling events. In addition to its potent activity at the H4R, VUF 8430 also exhibits significant affinity and full agonist activity at the histamine H3 receptor (H3R), while displaying negligible interaction with the H1 and H2 receptor subtypes.[1] This dual agonism at H3R and H4R is a critical aspect of its pharmacological profile.

Receptor Binding Profile and Functional Potency

The affinity (Ki) and potency (EC50) of VUF 8430 have been characterized across various histamine receptor subtypes and species. The following tables summarize the key quantitative data from published literature.

Table 1: VUF 8430 Binding Affinity (Ki) at Histamine Receptors

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| H4 | Human | 31.6 | 7.5 | [1][2] |

| H3 | Human | ~1000 | 6.0 | [1] |

| H1 | Rat | >10000 | <4 | [1] |

| H2 | Rat | ~10000 | ~4 | [1] |

| H3 | Rat | - | 6.0 | [1] |

| H4 | Rat | - | 7.3 | [1] |

| H4 | Mouse | Lower affinity than human | - | [1] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: VUF 8430 Functional Potency (EC50) at Histamine Receptors

| Receptor Subtype | Species | Assay Type | EC50 (nM) | pEC50 | Intrinsic Activity (α) | Reference |

| H4 | Human | CRE Reporter | 50 | 7.3 | Full Agonist (1.0) | [1][2] |

| H3 | Human | - | - | - | Full Agonist | [1] |

| H2 | Human | CRE Reporter | >10000 | <5 | Weak Partial Agonist | [1] |

| H1 | Human | - | >100000 | <4 | Inactive | [1] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Intrinsic activity (α) of 1.0 denotes a full agonist.

Signaling Pathways

As an agonist at the H4 and H3 receptors, VUF 8430 activates intracellular signaling cascades primarily through the Gαi/o family of G-proteins.

Histamine H4 Receptor Signaling

Activation of the H4R by VUF 8430 leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA). Furthermore, H4R activation has been shown to induce the mobilization of intracellular calcium ([Ca2+]i) and activate the mitogen-activated protein kinase (MAPK) pathway.[3][4] These pathways are crucial in mediating the physiological effects of H4R activation, such as chemotaxis of immune cells.[1]

Histamine H3 Receptor Signaling

Experimental Protocols

The characterization of VUF 8430's mechanism of action relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of VUF 8430 for histamine receptors.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by VUF 8430.

Materials:

-

Cell membranes expressing the histamine receptor of interest (e.g., from HEK293 or SK-N-MC cells).

-

Radioligand (e.g., [³H]-histamine for H4R).

-

VUF 8430 (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known antagonist, e.g., thioperamide).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of VUF 8430 in assay buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of VUF 8430.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of VUF 8430 and determine the IC50, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

CRE-Luciferase Reporter Gene Assay

This functional assay is used to measure the agonist activity of VUF 8430 at Gαi/o-coupled receptors.

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by VUF 8430.

Materials:

-

HEK293 cells stably co-expressing the histamine receptor of interest and a CRE-luciferase reporter construct.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

VUF 8430.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the engineered HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with serum-free medium.

-

Pre-treat the cells with varying concentrations of VUF 8430 for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and subsequent luciferase expression.

-

Incubate for a defined period (e.g., 4-6 hours) to allow for luciferase gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The decrease in luminescence in the presence of VUF 8430, relative to forskolin alone, reflects its agonist activity.

-

Plot the concentration-response curve to determine the EC50 and intrinsic activity.

References

- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]

VUF 8430: A Technical Guide to a Selective Histamine H4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 8430, chemically identified as S-(2-guanidylethyl)-isothiourea, is a potent, non-imidazole agonist for the histamine H4 receptor (H4R).[1][2] Since its identification, it has become a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor, which is primarily expressed on cells of the immune system.[2][3] This document provides a comprehensive technical overview of VUF 8430, including its pharmacological profile, the signaling pathways it activates, and detailed experimental protocols for its characterization. A key consideration in its use is its notable affinity for the histamine H3 receptor, a factor that must be accounted for in experimental design and data interpretation.[4][5]

Chemical and Pharmacological Profile

VUF 8430 is a structural analog of agmatine, an endogenous metabolite of arginine.[4] Its chemical structure distinguishes it from the endogenous agonist histamine, as it lacks the imidazole ring.

Chemical Name: 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester[1] Molecular Formula: C4H11N5S[1] Molar Mass: 161.23 g·mol−1[1]

Data Presentation: Binding Affinity and Functional Potency

The pharmacological activity of VUF 8430 has been characterized across different species and histamine receptor subtypes. The following tables summarize key quantitative data from radioligand binding and functional assays.

Table 1: Comparative Binding Affinities (pKi) of VUF 8430 and Other Agonists

| Compound | Human H4R | Rat H4R | Mouse H4R | Human H3R | Rat H1R | Rat H2R | Rat H3R |

| VUF 8430 | 7.4 | 6.4 | 6.7 | 6.2 | < 4 | 4.8 | 6.1 |

| Histamine | 7.6 | 7.0 | 7.1 | 8.1 | 5.0 | 5.3 | 8.0 |

| 4-Methylhistamine | 7.1 | 6.5 | 6.6 | 5.1 | < 4 | 5.4 | 5.1 |

| Agmatine | 5.7 | - | - | 6.6 | < 4 | < 4 | - |

Data compiled from Lim et al., 2009.[4] pKi values are the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity.

Table 2: Functional Potency (pEC50) and Efficacy of VUF 8430

| Assay Type | Cell System | Species | pEC50 | Efficacy (% of Histamine) |

| CRE-β-galactosidase | SK-N-MC cells | Human H4R | 7.2 | Full Agonist |

| CRE Inhibition | SK-N-MC cells | Mouse H4R | 6.3 | Full Agonist |

| CRE Inhibition | SK-N-MC cells | Rat H4R | 6.4 | Full Agonist |

| Chemotaxis | Monocyte-derived dendritic cells | Human (endogenous) | ~6.0 | Full Agonist |

| IL-12p70 Inhibition | Human Monocytes | Human (endogenous) | 5.7 - 6.9 | ~40-70% reduction |

Data compiled from Lim et al., 2009 and Gschwandtner et al., 2013.[4][6] pEC50 values are the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater potency.

Histamine H4 Receptor Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[7] Activation of H4R by an agonist like VUF 8430 initiates a cascade of intracellular events that are crucial for its role in immune cell function.

The canonical signaling pathway involves:

-

Gαi/o Activation: Agonist binding induces a conformational change in the H4R, leading to the activation of associated Gαi/o proteins.[8]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

-

Gβγ Subunit Signaling: The dissociated Gβγ subunit can activate other effectors, such as phospholipase C (PLC).

-

Calcium Mobilization: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[3][7]

-

MAPK Activation: Downstream of these events, the H4R activation stimulates the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2 and p38 MAPK.[7][9][11]

These signaling events culminate in various cellular responses, most notably chemotaxis (cell migration) of immune cells like mast cells, eosinophils, and dendritic cells.[3][5][10]

Caption: Canonical signaling pathway of the Histamine H4 Receptor activated by VUF 8430.

Experimental Protocols & Workflows

Characterizing the activity of VUF 8430 involves a combination of binding and functional assays.

Radioligand Binding Assay (for Affinity Determination)

This protocol is designed to determine the binding affinity (Ki) of VUF 8430 for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell Culture: Use a mammalian cell line (e.g., HEK293 or SK-N-MC) stably expressing the human, rat, or mouse H4 receptor.[4]

-

Membrane Preparation: Harvest cells and prepare cell membrane homogenates through centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H4R ligand (e.g., [3H]histamine), and varying concentrations of the unlabeled competitor ligand (VUF 8430).

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.[4] Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay to determine Ki of VUF 8430.

Functional Assay: CRE-β-Galactosidase Reporter Gene Assay (for Potency)

This assay measures the functional consequence of H4R activation (cAMP inhibition) by linking it to the expression of a reporter gene.

Methodology:

-

Cell Culture: Use SK-N-MC cells co-transfected with the H4 receptor and a CRE-β-galactosidase reporter gene construct.[4]

-

Cell Stimulation: Plate the cells in a 96-well plate. Pre-stimulate the cells with forskolin to increase basal cAMP levels.

-

Agonist Treatment: Add varying concentrations of VUF 8430 to the wells and incubate for a specific duration (e.g., 6 hours).[4]

-

Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed β-galactosidase enzyme.

-

Enzyme Assay: Add a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) to the cell lysate.

-

Quantification: Measure the colorimetric change using a spectrophotometer or plate reader. The signal is inversely proportional to the agonist's activity (more potent agonist -> less cAMP -> less reporter gene expression -> less color).

-

Data Analysis: Plot the response (e.g., % inhibition of forskolin-stimulated activity) against the logarithm of the VUF 8430 concentration. Use non-linear regression to determine the EC50 and maximum efficacy.[4]

Ex Vivo and In Vivo Observations

-

Ex Vivo Chemotaxis: VUF 8430, like histamine, effectively induces the chemotaxis of human monocyte-derived dendritic cells, confirming its functional agonism on native immune cells.[4][5]

-

In Vivo Gastric Acid Secretion: Unlike the H2 receptor agonist 4-methylhistamine, VUF 8430 is a very weak secretagogue of gastric acid in anesthetized rats. This indicates its low activity at the H2 receptor in a physiological setting.[4][5]

-

In Vivo Proulcerogenic Effects: In studies on conscious rats, VUF 8430 was found to enhance gastric lesions induced by HCl.[12] This highlights a potential pro-inflammatory role of H4R activation in the stomach under certain conditions.

Selectivity and Experimental Considerations

While VUF 8430 is a valuable H4R agonist, its utility is conditioned by its selectivity profile.

-

H3 Receptor Activity: VUF 8430 displays significant binding affinity and full agonist efficacy at the H3 receptor.[4][5] This is a critical consideration, as H3R activation can produce physiological effects that might be misattributed to H4R if not properly controlled.

-

Species Differences: The affinity of VUF 8430 is somewhat lower at rat and mouse H4 receptors compared to the human ortholog.[4][5] This species-dependent variation must be considered when translating findings from rodent models.[12]

For experiments aiming to isolate H4R-specific effects, it is recommended to use VUF 8430 in conjunction with a selective H3R antagonist or in systems lacking H3R expression.

Conclusion

VUF 8430 is a potent and efficacious agonist of the histamine H4 receptor that has been instrumental in exploring the receptor's function in immune responses. Its well-characterized pharmacology, particularly its full agonism at human, rat, and mouse H4 receptors, makes it a standard tool for in vitro and ex vivo studies. However, researchers and drug development professionals must remain cognizant of its significant activity at the H3 receptor and the documented species differences in affinity to ensure the rigorous and accurate interpretation of experimental data. Along with selective H4R antagonists, VUF 8430 remains a cornerstone compound for investigating the therapeutic potential of targeting the histamine H4 receptor in inflammatory and immune disorders.[5]

References

- 1. VUF-8430 - Wikipedia [en.wikipedia.org]

- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 11. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

VUF 8430: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 8430, chemically known as S-(2-guanidylethyl)isothiourea, is a potent and selective agonist for the histamine H4 receptor (H4R) and also exhibits significant activity at the histamine H3 receptor (H3R). This technical guide provides a detailed overview of the pharmacological properties of VUF 8430, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on histamine receptor modulation.

Core Pharmacological Data

The pharmacological activity of VUF 8430 has been characterized through a series of in vitro and in vivo studies. The compound's affinity and functional potency at various histamine receptor subtypes are summarized below.

Receptor Binding Affinity

The binding affinity of VUF 8430 for histamine receptors is typically determined through radioligand binding assays. These assays measure the ability of VUF 8430 to displace a radiolabeled ligand from the receptor. The affinity is expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi).

| Receptor Subtype | Species | Radioligand | Preparation | pKi | Ki (nM) | Reference |

| H4 | Human | [³H]histamine | SK-N-MC cells | 7.5 | 31.6 | |

| H3 | Human | 6.0 | 1000 | |||

| H1 | Human | < 4 | >10000 | |||

| H2 | Human | Weak activity | ||||

| H3 | Rat | Higher than 4-methylhistamine | ||||

| H4 | Rat | Similar to 4-methylhistamine | ||||

| H4 | Mouse | Lower than human |

Functional Activity

The functional activity of VUF 8430 is assessed using various cellular assays that measure the receptor-mediated signaling. As a G-protein coupled receptor (GPCR) agonist, VUF 8430's activity is often quantified by its ability to stimulate or inhibit second messenger pathways. The potency of the agonist is expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50).

| Receptor Subtype | Species | Assay Type | Effect | pEC50 | EC50 (nM) | Emax | Reference |

| H4 | Human | cAMP inhibition | Full agonist | 7.3 | 50.1 | ||

| H3 | Human | Full agonist | |||||

| H1 | Human | NFAT-luciferase | Inactive | >100,000 | |||

| H2 | Human | CRE-β-galactosidase | Weak partial agonist | >100,000 |

Signaling Pathways

VUF 8430 exerts its effects by activating specific intracellular signaling cascades upon binding to H3 and H4 receptors. Both receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

VUF 8430-Induced H4 Receptor Signaling

VUF 8430: A Deep Dive into the Structure-Activity Relationship of a Key Histamine H4 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the histamine H4 receptor (H4R).[1][2] As a potent and selective agonist, its unique structure and activity profile have provided significant insights into the structural requirements for H4R activation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of VUF 8430, detailing its pharmacological properties, the experimental protocols used for its characterization, and the key structural motifs governing its interaction with the H4 receptor.

Core Structure and Pharmacological Profile

VUF 8430 is a non-imidazole agonist of the histamine H4 receptor, distinguishing it from the endogenous ligand histamine.[1][2] Its discovery was a significant step in the development of selective H4R ligands, offering a chemical scaffold amenable to systematic modification for SAR studies.

Binding Affinity and Potency

VUF 8430 exhibits high affinity for the human histamine H4 receptor, with reported Ki values in the nanomolar range. For instance, it has a Ki of 31.6 nM and an EC50 of 50 nM for the human H4 receptor.[1] It acts as a full agonist at the human H4 receptor.[3]

Selectivity Profile

While potent at the H4 receptor, VUF 8430 also displays moderate affinity for the histamine H3 receptor, where it also acts as a full agonist.[3] It has been reported to have a 33-fold selectivity for the H4 receptor over the H3 receptor.[1][2] Its affinity for the H1 and H2 histamine receptor subtypes is negligible.[3] This selectivity profile is crucial for its use as a research tool to dissect the specific functions of the H4 receptor.

Structure-Activity Relationship (SAR) of VUF 8430 and its Analogs

The exploration of VUF 8430's structure-activity relationship has been pivotal in understanding the ligand-binding pocket of the H4 receptor. Key modifications to the VUF 8430 scaffold have revealed critical determinants for affinity and efficacy.

| Compound/Analog | Modification | H4R Affinity (pKi) | H4R Potency (pEC50) | H3R Affinity (pKi) | Notes |

| VUF 8430 | - | 7.5 | 7.3 | 6.0 | Potent H4R full agonist with moderate H3R affinity. |

| 4-Methylhistamine | Imidazole-based | ~7.4 | ~7.5 | <5 | Potent and selective H4R agonist, often used as a reference compound. |

| Agmatine | Guanidino group | Micromolar affinity | - | Full agonist | Structurally related to VUF 8430, acts as an H4R agonist. |

| Dimaprit | Isothiourea derivative | ~5.5 | - | - | Structurally related H2R agonist with significantly lower H4R affinity than VUF 8430. |

Note: The data presented above is a summary from multiple sources and may vary depending on the specific experimental conditions. pKi and pEC50 values are the negative logarithm of the Ki and EC50 values, respectively.

Experimental Protocols

The characterization of VUF 8430 and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a ligand for a receptor.

Objective: To determine the affinity of VUF 8430 and its analogs for the histamine H4 receptor.

Materials:

-

Cell membranes expressing the human histamine H4 receptor (e.g., from SK-N-MC or HEK293 cells).

-

Radioligand: [³H]histamine.

-

Test compounds (VUF 8430 and analogs) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]histamine and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Chemotaxis

Chemotaxis assays measure the ability of a compound to induce directed cell migration, a key function of the H4 receptor in immune cells.

Objective: To assess the agonist activity of VUF 8430 by measuring its ability to induce chemotaxis of mast cells.

Materials:

-

Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a porous membrane).

-

Chemoattractant (VUF 8430 at various concentrations).

-

Cell culture medium.

-

Cell staining dye (for visualization and counting).

Procedure:

-

Place a suspension of mast cells in the upper chamber of the chemotaxis device.

-

Fill the lower chamber with medium containing the test compound (chemoattractant).

-

Incubate the chamber for a period sufficient to allow cell migration (e.g., 3 hours at 37°C).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

Plot the number of migrated cells against the concentration of the test compound to determine the EC50 value.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of VUF 8430's pharmacology.

Caption: Histamine H4 Receptor Signaling Pathway initiated by VUF 8430.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Logical Relationships in VUF 8430's Structure-Activity.

Conclusion

VUF 8430 remains a cornerstone in the study of histamine H4 receptor pharmacology. Its distinct non-imidazole structure, coupled with its potent and relatively selective agonist activity, has facilitated a deeper understanding of the structural requirements for H4R activation. The detailed structure-activity relationships derived from VUF 8430 and its analogs continue to guide the design of new chemical entities targeting the H4 receptor for therapeutic intervention in inflammatory and immune disorders. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in this dynamic field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of S-(2-guanidylethyl)-isothiourea (VUF 8430): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-guanidylethyl)-isothiourea, commonly known as VUF 8430, has emerged as a potent and selective non-imidazole agonist for the histamine H4 receptor. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune and inflammatory responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VUF 8430, including detailed experimental protocols and a summary of its biological activities.

Discovery and Rationale

VUF 8430 was identified through an in-house database screening as a high-affinity agonist for the histamine H4 receptor.[1][2][3] The rationale for its development stemmed from the need for pharmacological tools with improved selectivity and different chemical scaffolds compared to the endogenous agonist, histamine. VUF 8430, a non-imidazole ligand, offers a complementary profile to other H4 receptor agonists like 4-methylhistamine, aiding in the detailed investigation of H4 receptor function.[1]

Synthesis of S-(2-guanidylethyl)-isothiourea (VUF 8430)

An improved, high-yield synthesis of VUF 8430 has been reported, making this valuable research tool more readily accessible. The synthesis involves a multi-step process starting from an aminoalcohol.

Experimental Protocol: Improved Synthesis of VUF 8430 Dihydrobromide

This protocol is based on an enhanced synthetic route that significantly improves the yield compared to earlier methods.

Step 1: Synthesis of Intermediate Alcohol (14)

-

To a solution of aminoalcohol 12 in a suitable solvent, add S-ethylisothiourea hydrobromide 13 .

-

The reaction mixture is stirred at room temperature for a specified period to yield the intermediate alcohol 14 .

Step 2: Bromination of Intermediate Alcohol (14)

-

The resulting alcohol 14 is treated with concentrated hydrobromic acid (48%).

-

The reaction is subjected to iterative microwave irradiation to facilitate the conversion to the bromide intermediate 15 . This step is crucial for the improved yield.

Step 3: Formation of the Isothiourea Moiety

-

The isolated bromide 15 is then reacted with thiourea.

-

This reaction leads to the formation of the isothiourea group, yielding S-(2-guanidylethyl)-isothiourea, which is then isolated as the dihydrobromide salt (VUF 8430).

This improved method has been shown to increase the isolated yield to 72%, a significant improvement over the original 10% yield.

Pharmacological Characterization

VUF 8430 has been extensively characterized through a variety of in vitro and in vivo assays to determine its affinity, potency, and selectivity for histamine receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data for VUF 8430 at various histamine receptor subtypes.

Table 1: Binding Affinities (pKi) of VUF 8430 at Human Histamine Receptors

| Compound | Human H4R (pKi) | Human H3R (pKi) | Human H1R (pKi) | Human H2R (pKi) |

| VUF 8430 | 7.5 | 6.0 | Inactive | Weak Activity |

| Histamine | 7.9 | - | - | - |

Data compiled from multiple sources.[1][4]

Table 2: Functional Potencies (pEC50) of VUF 8430 at Human Histamine Receptors

| Compound | Human H4R (pEC50) | Human H3R (pEC50) | Human H1R (pEC50) | Human H2R (pEC50) |

| VUF 8430 | 7.3 (Full Agonist) | Full Agonist | No Agonistic Activity | Partial Agonist (50% at 100 µM) |

Data compiled from multiple sources.[4][5]

VUF 8430 exhibits a 33-fold selectivity for the human H4 receptor over the human H3 receptor.[1][2][3] It is a full agonist at both the human H4 and H3 receptors.[6][7] In contrast, it shows only weak partial agonist activity at the H2 receptor and is inactive at the H1 receptor.[4][6][7]

Experimental Protocols

3.2.1. Radioligand Binding Assays

These assays are performed to determine the binding affinity of VUF 8430 to histamine receptors.

-

Cell Lines: HEK-293 cells stably expressing the human histamine H4 receptor.

-

Radioligand: [³H]-Histamine.

-

Procedure:

-

Prepare cell membranes from the transfected HEK-293 cells.

-

Incubate the cell membranes with a fixed concentration of [³H]-histamine and varying concentrations of VUF 8430 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM thioperamide).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki values.

-

3.2.2. Functional Assays

Functional assays are used to determine the potency and efficacy of VUF 8430 as an agonist.

-

CRE-β-Galactosidase Reporter Gene Assay (for H3 and H4 Receptors):

-

Cell Lines: SK-N-MC cells stably co-transfected with the human H3 or H4 receptor and a CRE-β-galactosidase reporter gene construct.

-

Principle: The H3 and H4 receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the inhibition of forskolin-stimulated cAMP production.

-

Procedure:

-

Seed the transfected SK-N-MC cells in 96-well plates.

-

Pre-incubate the cells with varying concentrations of VUF 8430.

-

Stimulate the cells with forskolin to induce cAMP production.

-

After incubation, lyse the cells and measure the β-galactosidase activity using a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside).

-

Analyze the data to determine the EC50 value for the inhibition of forskolin-induced β-galactosidase activity.

-

-

3.2.3. Chemotaxis Assays

These assays assess the ability of VUF 8430 to induce the migration of immune cells, a key function of the H4 receptor.

-

Cell Type: Human monocyte-derived dendritic cells (Mo-DCs).

-

Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber).

-

Procedure:

-

Isolate monocytes from human peripheral blood and differentiate them into immature dendritic cells.

-

Place a solution containing VUF 8430 in the lower wells of the chemotaxis chamber.

-

Place a suspension of Mo-DCs in the upper wells, separated from the lower wells by a porous membrane.

-

Incubate the chamber for a period sufficient to allow cell migration (e.g., 90 minutes) at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the migrated cells by microscopy.

-

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor by VUF 8430 initiates a cascade of intracellular events primarily through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the mobilization of intracellular calcium. These signaling events ultimately result in various cellular responses, most notably chemotaxis of immune cells such as eosinophils and mast cells.

Caption: H4 Receptor Signaling Cascade initiated by VUF 8430.

Experimental Workflow for VUF 8430 Characterization

The characterization of a novel H4 receptor agonist like VUF 8430 follows a logical progression of experiments to determine its key pharmacological properties.

Caption: Workflow for Pharmacological Characterization of VUF 8430.

Conclusion

S-(2-guanidylethyl)-isothiourea (VUF 8430) is a pivotal pharmacological tool that has significantly advanced our understanding of histamine H4 receptor biology. Its high potency, selectivity, and distinct chemical structure make it an invaluable asset for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate the effective use of VUF 8430 in ongoing and future research endeavors aimed at exploring the therapeutic potential of targeting the H4 receptor in various diseases.

References

- 1. BindingDB PrimarySearch_ki [bindingdb.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. A protocol to isolate and characterize pure monocytes and generate monocyte-derived dendritic cells through FBS-Coated flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

VUF 8430: A Technical Guide to its Binding Affinity for the Human Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of VUF 8430 at the human histamine H4 receptor (hH4R). It is designed to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of key biological processes to support ongoing research and development efforts in the field of histamine receptor pharmacology.

Core Data Presentation: Binding Affinity and Functional Potency

VUF 8430 is a potent and selective agonist for the human H4 receptor.[1] Its binding affinity (Ki) and functional potency (EC50) have been characterized through various in vitro studies. The following tables summarize the key quantitative data for VUF 8430 at the hH4R, providing a clear comparison of its pharmacological profile.

| Parameter | Value (nM) | Value (p-scale) | Notes | Reference |

| Binding Affinity (Ki) | 31.6 | pKi = 7.5 | Determined by radioligand binding assays using [3H]histamine in cell lines expressing the human H4 receptor. | [2] |

| Functional Potency (EC50) | 50 | pEC50 = 7.3 | Determined in functional assays measuring the inhibition of forskolin-induced cAMP production. VUF 8430 acts as a full agonist. | [2] |

| Ligand | Receptor Subtype | Ki (nM) | Selectivity over hH4R |

| VUF 8430 | Human H4 | 31.6 | - |

| VUF 8430 | Human H3 | ~1000 | 33-fold |

| VUF 8430 | Human H1 | >10,000 | >316-fold |

| VUF 8430 | Human H2 | >10,000 | >316-fold |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of VUF 8430's interaction with the human H4 receptor.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of VUF 8430 for the human H4 receptor.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) or SK-N-MC cells stably expressing the human H4 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Cells are harvested at 80-90% confluency.

-

The cell pellet is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

Cell membranes (typically 20-50 µg of protein).

-

[3H]histamine (a radiolabeled ligand) at a concentration near its Kd (e.g., 5-10 nM).

-

Varying concentrations of the unlabeled competitor, VUF 8430 (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume of 250 µL.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H4 receptor ligand (e.g., 10 µM JNJ 7777120).

-

The plate is incubated at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

-

The IC50 value (the concentration of VUF 8430 that inhibits 50% of the specific binding of [3H]histamine) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a functional assay to measure the effect of VUF 8430 on intracellular cyclic adenosine monophosphate (cAMP) levels, determining its potency (EC50) and efficacy.

1. Cell Culture:

-

HEK-293 cells stably expressing the human H4 receptor are seeded into 96-well plates and grown to near confluency.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS or DMEM).

-

The cells are then incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Cells are treated with varying concentrations of VUF 8430 (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) for 15-30 minutes.

-

Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

-

The plate is incubated for a further 15-30 minutes at 37°C.

3. cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP levels are quantified using a commercially available cAMP detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP tracer for a specific antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.

-

Luminescence-based assays (e.g., GloSensor™): Utilizing a genetically encoded biosensor that emits light in response to cAMP binding.[3][4]

-

4. Data Analysis:

-

The raw data (e.g., fluorescence or luminescence readings) are converted to cAMP concentrations using a standard curve.

-

The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).

-

A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the VUF 8430 concentration.

-

The EC50 value (the concentration of VUF 8430 that produces 50% of its maximal effect) is determined using non-linear regression analysis.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathway associated with VUF 8430's action at the human H4 receptor.

The human histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5] Upon binding of an agonist such as VUF 8430, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to various cellular responses, including chemotaxis of immune cells like eosinophils and mast cells.[6]

References

- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. uniprot.org [uniprot.org]

- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

In Vitro Pharmacological Profile of VUF 8430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 8430, chemically known as 2-(2-guanidinoethyl)isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of VUF 8430, summarizing its binding affinity and functional activity at various histamine receptor subtypes. Detailed experimental protocols for the key assays are provided, along with diagrams of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Efficacy and Potency

VUF 8430 is distinguished as a high-affinity, full agonist of the histamine H4 receptor. It also demonstrates reasonable affinity and full agonist activity at the histamine H3 receptor.[3][4] Conversely, its interaction with H1 and H2 histamine receptors is negligible.[3]

Quantitative Data Summary

The binding affinities and functional potencies of VUF 8430 across different histamine receptor subtypes and species are summarized in the tables below.

Table 1: Binding Affinity of VUF 8430 at Human Histamine Receptors

| Receptor Subtype | Assay Type | Radioligand | Cell Line | pKi | Ki (nM) | Reference(s) |

| H4 | Radioligand Binding | [³H]histamine | SK-N-MC | 7.5 | 31.6 | [1] |

| H3 | Radioligand Binding | - | - | 6.0 | 1000 | [5] |

| H1 | Radioligand Binding | - | - | < 6 | >1000 | [5] |

Table 2: Functional Potency of VUF 8430 at Human Histamine Receptors

| Receptor Subtype | Assay Type | Cell Line | pEC50 | EC50 (nM) | Agonist Activity | Reference(s) |

| H4 | CRE-β-galactosidase | COS-7 | 7.3 | 50 | Full Agonist | [6] |

| H3 | - | - | - | - | Full Agonist | [3][4] |

| H2 | - | - | - | - | Weak Partial Agonist | |

| H1 | NFAT-luciferase | HEK 293T | - | >100,000 | Inactive | [3] |

Table 3: Interspecies Comparison of VUF 8430 Activity at the H4 Receptor

| Species | Assay Type | Cell Line | pKi / pEC50 | Agonist Activity | Reference(s) |

| Human | Radioligand Binding | SK-N-MC | 7.5 (pKi) | - | [4] |

| Rat | Radioligand Binding | SK-N-MC | 6.5 (pKi) | - | [4] |

| Mouse | Radioligand Binding | SK-N-MC | 6.4 (pKi) | - | [4] |

| Human | CRE Inhibition | SK-N-MC | 7.3 (pEC50) | Full Agonist | [4] |

| Rat | CRE Inhibition | SK-N-MC | 6.4 (pEC50) | Full Agonist | [4] |

| Mouse | CRE Inhibition | SK-N-MC | 6.5 (pEC50) | Full Agonist | [4] |

Signaling Pathways

VUF 8430 elicits its effects by activating specific G protein-coupled receptors (GPCRs), primarily the H4 and H3 histamine receptors. The signaling cascades initiated by the activation of H1, H2, H3, and H4 receptors are depicted below.

Experimental Protocols & Workflows

Detailed methodologies for the key in vitro assays used to characterize VUF 8430 are provided below.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of VUF 8430 for various histamine receptors.

Methodology Membranes from SK-N-MC cells stably expressing the human, rat, or mouse H4 receptor were used.[4] The radioligand employed was [³H]histamine.[4] Competition binding experiments were conducted with increasing concentrations of VUF 8430 to displace the radioligand. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting.

Functional Reporter Gene Assays

The functional potency and efficacy of VUF 8430 were determined using various reporter gene assays.

Methodologies

-

CRE-β-galactosidase Assay (H2 and H4 Receptors): COS-7 cells were transiently transfected with the human H2 or H4 receptor and a CRE-β-galactosidase reporter gene.[3] Cells were stimulated with forskolin to induce cAMP production, followed by treatment with VUF 8430. The resulting inhibition of β-galactosidase activity was measured as an indicator of Gi-coupled receptor activation (for H4) or the stimulation of its activity for Gs-coupled receptors (for H2).

-

NFAT-luciferase Assay (H1 Receptor): HEK 293T cells were transiently transfected with the human H1 receptor and an NFAT-luciferase reporter gene.[3] Upon stimulation, Gq-coupled H1 receptors activate the NFAT pathway, leading to luciferase expression, which was quantified to assess agonist activity.[3]

-

CRE-luciferase Assay (H4 Receptor): SK-N-MC cells stably expressing the mouse or rat H4 receptor were used to assess VUF 8430's effect on forskolin-induced cAMP responsive element (CRE) activation.[4]

Chemotaxis Assay

The ability of VUF 8430 to induce chemotaxis was evaluated using monocyte-derived dendritic cells, which endogenously express the H4 receptor.[3]

Methodology Monocyte-derived dendritic cells were placed in the upper chamber of a migration plate, and VUF 8430 was added to the lower chamber.[3] After an incubation period, the number of cells that migrated to the lower chamber was quantified to determine the chemotactic response.

Conclusion

VUF 8430 is a valuable pharmacological tool for studying the roles of the histamine H4 and H3 receptors. Its high potency and selectivity for the H4 receptor, coupled with its full agonist activity, make it a suitable compound for in vitro investigations into H4 receptor-mediated signaling and cellular functions. The detailed characterization presented in this guide provides a solid foundation for its application in preclinical research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Species-Dependent Binding of VUF 8430 to the Histamine H4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific binding characteristics of VUF 8430, a potent and selective agonist for the histamine H4 receptor (H4R). Understanding these differences is critical for the preclinical evaluation and translation of H4R-targeted therapeutics. This document summarizes key quantitative binding data, details common experimental protocols, and visualizes the associated signaling pathways.

Executive Summary

VUF 8430, or S-(2-guanidylethyl)-isothiourea, is a widely used pharmacological tool to investigate the physiological and pathophysiological roles of the histamine H4 receptor.[1] While it is a potent agonist, its binding affinity and functional potency exhibit significant variation across different species. Notably, VUF 8430 demonstrates a higher affinity for the human H4 receptor compared to its rodent orthologs.[2][3] These species-dependent differences have important implications for the design and interpretation of preclinical studies.

Quantitative Binding Data: A Comparative Analysis

The binding affinity of VUF 8430 to the H4 receptor has been characterized in several species, primarily through radioligand binding assays. The following table summarizes the reported inhibition constants (Ki) and their negative logarithms (pKi) for VUF 8430 at the human, rat, and mouse H4 receptors.

| Species | Receptor Ortholog | pKi (mean ± SEM) | Ki (nM) | Reference |

| Human | hH4R | 7.5 | 31.6 | [4] |

| Rat | rH4R | 6.8 | ~158 | [2][3] |

| Mouse | mH4R | 6.8 | ~158 | [2][3] |

As the data indicates, VUF 8430 binds to the human H4 receptor with significantly higher affinity than to the rat and mouse receptors.[3] This difference, approximately 5-fold, is a crucial consideration for dose selection and the interpretation of in vivo studies in rodent models.[3]

Experimental Protocols

The characterization of VUF 8430 binding and function relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of VUF 8430 for the H4 receptor.

Materials:

-

Membranes from cells stably expressing the human, rat, or mouse H4 receptor (e.g., from SK-N-MC or HEK-293 cells).[3]

-

Radioligand: [³H]histamine.[3]

-

VUF 8430 (unlabeled competitor).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]histamine at a concentration near its Kd, and varying concentrations of VUF 8430.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the VUF 8430 concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition

The H4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) of VUF 8430 at the H4 receptor.

Materials:

-

Cells stably co-expressing the H4 receptor and a cAMP-responsive reporter gene (e.g., CRE-β-galactosidase).[3]

-

Forskolin (an adenylyl cyclase activator).

-

VUF 8430.

-

Cell lysis buffer and substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside).

-

Microplate reader.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of VUF 8430.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate for a sufficient period to allow for changes in reporter gene expression (e.g., 6 hours).

-

Lysis and Detection: Lyse the cells and add the appropriate substrate to measure the activity of the reporter enzyme.

-

Data Analysis: Plot the percentage of inhibition of the forskolin-induced response against the logarithm of the VUF 8430 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the H4 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Caption: H4 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

The histamine H4 receptor agonist VUF 8430 exhibits clear species-dependent differences in its binding affinity, with higher affinity for the human receptor than for rodent orthologs.[2][3] This has significant implications for the use of VUF 8430 as a pharmacological tool in preclinical research and highlights the importance of characterizing the pharmacology of H4R ligands in the specific species being studied. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers investigating the role of the H4 receptor in health and disease.

References

- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

VUF 8430: A Comprehensive Analysis of its Agonist Profile at Histamine Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1][2] This technical guide provides a detailed analysis of its pharmacological profile, establishing its classification as a full or partial agonist at various histamine receptor subtypes. Through a comprehensive review of binding affinity and functional activity data, this document elucidates the nuanced activity of VUF 8430, offering valuable insights for its application in preclinical research and drug development.

Pharmacological Profile: Full Agonist at H4 and H3 Receptors

VUF 8430 is unequivocally classified as a full agonist at the human histamine H4 (hH4) receptor.[3][4] Multiple studies confirm that it not only binds to the hH4 receptor with high affinity but also elicits a maximal functional response comparable to the endogenous ligand, histamine.[3][4] This full agonism extends to the human histamine H3 (hH3) receptor, where VUF 8430 also demonstrates significant affinity and full efficacy.[3][4]

In contrast, its activity at other histamine receptor subtypes is markedly different. VUF 8430 exhibits weak partial agonist activity at the histamine H2 receptor and is considered inactive at the histamine H1 receptor.[3] This selectivity profile makes VUF 8430 a valuable pharmacological tool for investigating the specific roles of H4 and H3 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of VUF 8430 at human histamine receptors.

Table 1: Binding Affinity of VUF 8430 at Human Histamine Receptors

| Receptor Subtype | Parameter | Value | Reference |

| Histamine H4 | pKi | 7.5 | |

| Ki | 31.6 nM | [2][5] | |

| Histamine H3 | pKi | 6.0 | |

| Ki | 1 µM | [5] | |

| Histamine H1 | Ki | >1 µM | [5] |

Table 2: Functional Activity of VUF 8430 at Human Histamine Receptors

| Receptor Subtype | Parameter | Value | Agonist Classification | Reference |

| Histamine H4 | pEC50 | 7.3 | Full Agonist | |

| EC50 | 50 nM | Full Agonist | [2] | |

| EC50 | 50.1 nM | Full Agonist | [5] | |

| Histamine H3 | - | - | Full Agonist | [3][4] |

| Histamine H2 | pD2 | 3.8 | Weak Partial Agonist | [5] |

| Histamine H1 | - | - | Inactive | [3][4] |

Experimental Methodologies

The characterization of VUF 8430's agonist activity has been achieved through a combination of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a ligand to its receptor. The general workflow involves:

Functional Assays (cAMP-Mediated Reporter Gene Assays)

Functional assays are crucial for determining whether a ligand is an agonist and its efficacy. For G-protein coupled receptors like the histamine receptors, assays measuring changes in second messenger levels, such as cyclic AMP (cAMP), are common.

Signaling Pathways

VUF 8430, as an agonist at the H3 and H4 receptors, activates intracellular signaling cascades through the coupling of these receptors to Gi/o proteins.

Histamine H4 Receptor Signaling

Activation of the H4 receptor by VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This is a characteristic signaling pathway for Gi-coupled receptors.

Histamine H3 Receptor Signaling

Similar to the H4 receptor, the H3 receptor is also coupled to Gi/o proteins. Agonist binding by VUF 8430 initiates a signaling cascade that inhibits adenylyl cyclase and modulates MAPK activity.[6]

Conclusion

VUF 8430 is a well-characterized pharmacological agent that serves as a potent and selective full agonist for the histamine H4 and H3 receptors. Its weak partial agonism at the H2 receptor and inactivity at the H1 receptor underscore its utility as a specific tool for probing H4 and H3 receptor function. The comprehensive quantitative data, established experimental protocols, and understood signaling pathways presented in this guide provide a solid foundation for its use in advancing research in immunology, neuroscience, and drug discovery.

References

- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Activated by VUF 8430: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways activated by VUF 8430, a potent and selective agonist for the histamine H4 receptor (H4R). VUF 8430 also exhibits a moderate affinity for the histamine H3 receptor (H3R). This document consolidates quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades, offering a valuable resource for researchers investigating the therapeutic potential of targeting the H4R.

Core Signaling Pathways

VUF 8430 primarily exerts its effects through the activation of the H4R, a G-protein coupled receptor (GPCR). The predominant signaling pathway involves coupling to the Gi/o family of G-proteins.[1][2] Upon activation by VUF 8430, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, initiating distinct downstream signaling cascades.

1. Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC).[1][3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][4] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins involved in cellular processes such as inflammation and cell proliferation.

2. Gβγ-Mediated Pathways

The dissociated Gβγ subunit can also activate several effector molecules:

-

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Activation of GIRK channels by the Gβγ subunit leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.[1][3][5] This hyperpolarization can reduce neuronal excitability and modulate the release of neurotransmitters.

-

Phospholipase C (PLC): While primarily a Gq-mediated event, some studies suggest that Gβγ subunits can activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

-

Ion Channels: The Gβγ subunit can also directly modulate the activity of various ion channels, including voltage-gated calcium channels.[1]

3. Src and TGF-β Signaling in Breast Cancer

In the context of breast cancer, activation of the H4R by agonists like VUF 8430 has been shown to induce epithelial-mesenchymal transition (EMT) and enhance mammosphere formation.[6] This process involves the activation of Src kinase and the transforming growth factor-beta (TGF-β) signaling pathway.[6][7][8][9] The activated H4R can lead to the phosphorylation of Src, which in turn can phosphorylate the TGF-β type II receptor (TβR-II), initiating a signaling cascade that promotes cell migration and invasion.[6][7]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of VUF 8430 at various histamine receptors.

Table 1: Binding Affinity (Ki) of VUF 8430 at Human Histamine Receptors

| Receptor | Ki (nM) | Reference |

| H4 | 31.6 | [5][10] |

| H3 | ~1000 | [5] |

| H1 | >1000 | [5] |

| H2 | Weak affinity | [11] |

Table 2: Functional Potency (EC50/pEC50) of VUF 8430 at Human Histamine Receptors

| Receptor | Assay | Potency | Reference |

| H4 | cAMP Inhibition | EC50 = 50 nM | [10] |

| H4 | GTPγS Binding | pEC50 = 7.3 | [11] |

| H3 | Full Agonist | Moderate Affinity | [11] |

| H2 | Partial Agonist | Weak Activity | [11] |

Mandatory Visualizations

Signaling Pathway Diagrams

VUF 8430 primary signaling pathways via H4R activation.

VUF 8430-induced Src/TGF-β signaling in breast cancer.

Experimental Workflow Diagram

Workflow for key VUF 8430 experiments.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of VUF 8430 for the histamine H4 receptor.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human H4R.

-

Radioligand: [3H]histamine or another suitable H4R radioligand.

-

VUF 8430 stock solution.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H4R and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: A high concentration of a non-labeled H4R ligand (e.g., JNJ 7777120), radioligand, and cell membranes.

-

Competition: Serial dilutions of VUF 8430, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the VUF 8430 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Luminescence-based)

Objective: To determine the functional potency (EC50) of VUF 8430 in inhibiting adenylyl cyclase activity.

Materials:

-

HEK293 cells co-expressing the human H4R and a cAMP-responsive luciferase biosensor (e.g., GloSensor™).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

VUF 8430 stock solution.

-

Luminometer-compatible 96-well plates.

-

Luminescence detection reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells in a 96-well plate and allow them to attach overnight.

-

Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.

-

Compound Addition:

-

To determine agonist activity, add serial dilutions of VUF 8430 to the wells.

-

To measure inhibition of stimulated cAMP production, first stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and then add serial dilutions of VUF 8430.

-

-

Incubation: Incubate the plate at room temperature for 15-30 minutes.

-

Luminescence Measurement: Measure the luminescence signal from each well using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the VUF 8430 concentration. For inhibition assays, normalize the data to the forskolin-only control. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dendritic Cell Chemotaxis Assay (Transwell)

Objective: To assess the ability of VUF 8430 to induce the migration of dendritic cells.

Materials:

-

Human monocyte-derived dendritic cells (Mo-DCs).

-

RPMI 1640 medium supplemented with 10% FBS.

-

VUF 8430.

-

Transwell inserts (e.g., 5 µm pore size) for 24-well plates.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate monocytes from human peripheral blood and differentiate them into immature Mo-DCs using standard protocols with GM-CSF and IL-4. Resuspend the Mo-DCs in RPMI 1640 with 10% FBS.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add medium containing different concentrations of VUF 8430 (chemoattractant). Use medium alone as a negative control.

-

In the upper Transwell insert, add a suspension of Mo-DCs (e.g., 5 x 10^5 cells).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 3 hours to allow for cell migration.

-

Cell Counting: Collect the cells that have migrated to the lower chamber. Count the number of migrated cells using a flow cytometer for a fixed period.

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to VUF 8430 by the number of cells that migrated in the negative control. Plot the chemotactic index against the VUF 8430 concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural insights into ligand recognition and G protein preferences across histamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VUF 8430 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Src phosphorylates Tyr284 in TGF-beta type II receptor and regulates TGF-beta stimulation of p38 MAPK during breast cancer cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TGF-beta signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TGF-β transactivates EGFR and facilitates breast cancer migration and invasion through canonical Smad3 and ERK/Sp1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for VUF 8430 in Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction